SPDV

Description

Structure

3D Structure

Propriétés

IUPAC Name |

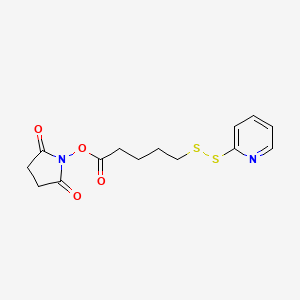

(2,5-dioxopyrrolidin-1-yl) 5-(pyridin-2-yldisulfanyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S2/c17-12-7-8-13(18)16(12)20-14(19)6-2-4-10-21-22-11-5-1-3-9-15-11/h1,3,5,9H,2,4,6-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQGFYSYSCHJNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCSSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Succinimidyl 5 2 Pyridyldithio Valerate and Its Derivatives

Chemical Synthesis Pathways and Reaction Conditions

The synthesis of SPDV typically begins with a valeric acid derivative, which is modified to incorporate the pyridyldithio moiety, followed by the activation of the carboxylic acid group into an NHS ester.

The final step in the synthesis of this compound is the conversion of the carboxylic acid group of 5-(pyridin-2-yldisulfanyl)pentanoic acid into a reactive N-hydroxysuccinimide (NHS) ester. This transformation is a crucial step as the NHS ester provides the reactivity towards primary amine groups in bioconjugation applications. glenresearch.combroadpharm.com

The esterification is typically achieved by activating the carboxylic acid using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of N-hydroxysuccinimide. nih.gov The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then attacked by the hydroxyl group of NHS to form the stable NHS ester and a urea byproduct.

General Reaction Scheme: Carboxylic Acid + NHS + Coupling Agent → NHS Ester + Byproduct

The choice of solvent is critical to ensure the solubility of reactants and facilitate the reaction. Anhydrous aprotic polar solvents like dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile are commonly employed. rsc.org The reaction is typically carried out at room temperature.

| Reactant | Reagent | Solvent | Temperature | Typical Yield |

| 5-(pyridin-2-yldisulfanyl)pentanoic acid | N-hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) | Dichloromethane (DCM) | Room Temperature | >85% |

| 5-(pyridin-2-yldisulfanyl)pentanoic acid | N-hydroxysuccinimide (NHS), N,N'-Diisopropylcarbodiimide (DIC) | N,N-Dimethylformamide (DMF) | Room Temperature | High |

This table presents typical conditions for the NHS esterification step. Actual conditions may vary based on specific laboratory procedures and scale.

The integration of the pyridyldithiol group is a key step that imparts the thiol-reactive functionality to the crosslinker. This is generally accomplished through a disulfide exchange reaction. A common pathway involves the reaction of a thiol-containing precursor, such as 5-mercaptopentanoic acid, with an excess of 2,2'-dipyridyl disulfide (also known as Aldrithiol-2).

The reaction is driven by the formation of the more stable mixed disulfide and the release of 2-thiopyridone as a byproduct. This reaction is typically performed in a suitable organic solvent, often with mild heating to ensure completion. The progress of the reaction can be monitored by observing the release of the brightly yellow-colored 2-thiopyridone.

An alternative route involves starting with a halo-substituted valeric acid, such as 5-bromopentanoic acid. The bromine is first displaced by a thiol-containing nucleophile, like potassium thioacetate, followed by hydrolysis to yield the free thiol, which can then undergo the disulfide exchange with 2,2'-dipyridyl disulfide. The formation of disulfide bonds is a critical stage in the synthesis of many peptides and proteins, and similar principles apply here. nih.govbohrium.com

| Starting Material | Reagent | Key Intermediate | Reaction Type |

| 5-Mercaptopentanoic Acid | 2,2'-Dipyridyl Disulfide | 5-(pyridin-2-yldisulfanyl)pentanoic acid | Thiol-Disulfide Exchange |

| 5-Bromopentanoic Acid | 1. Potassium Thioacetate 2. Hydrolysis 3. 2,2'-Dipyridyl Disulfide | 5-Mercaptopentanoic Acid | Nucleophilic Substitution, then Thiol-Disulfide Exchange |

This table outlines the common pathways for integrating the pyridyldithiol moiety.

Purification Techniques for Synthetic Product Isolation

Following the synthesis, purification of N-succinimidyl-5-(2-pyridyldithio)valerate is essential to remove unreacted starting materials, byproducts (such as dicyclohexylurea if DCC is used), and any side products. The purity of the final product is critical for its performance in crosslinking applications.

A common method for purification is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often used to elute the desired product from the column. The separation is based on the differential adsorption of the components of the reaction mixture to the stationary phase.

Recrystallization is another technique that can be employed if a suitable solvent system is found. This method relies on the principle that the solubility of the compound and impurities varies differently with temperature. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out in a purer form.

The choice of purification technique depends on the scale of the synthesis and the nature of the impurities present. For instance, the urea byproduct from DCC-mediated couplings is poorly soluble in many organic solvents and can often be removed by simple filtration prior to chromatographic purification.

Spectroscopic and Chromatographic Characterization of Synthesized Material Purity

To confirm the identity and assess the purity of the synthesized N-succinimidyl-5-(2-pyridyldithio)valerate, a combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation. marioschubert.ch The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the succinimide ring, the pyridyl group, and the aliphatic valerate (B167501) chain. The chemical shifts and coupling patterns of these protons provide definitive evidence for the correct structure.

| Structural Unit | Expected ¹H NMR Chemical Shift Range (ppm) | Key Protons |

| Succinimide | ~2.9 | Singlet, 4H |

| Pyridyl Ring | ~7.2 - 8.5 | Multiplets, 4H |

| Valerate Chain | ~1.8 - 3.0 | Multiplets, 6H |

This table provides approximate chemical shift ranges. Actual values are dependent on the solvent and instrument used.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. nih.gov Techniques such as Electrospray Ionization (ESI) are commonly used. The observed mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ or [M+Na]⁺) should correspond to the calculated molecular weight of this compound (C₁₄H₁₆N₂O₄S₂), which is 340.41 g/mol . pharmaffiliates.com1stsci.comangenechemical.com

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of the final product. nih.gov A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like trifluoroacetic acid (TFA). The purity is determined by the percentage of the total peak area that corresponds to the product peak in the chromatogram. A pure compound will show a single major peak at a specific retention time. nih.gov

Mechanisms of Reactivity and Kinetic Considerations

Amine-Reactive Chemistry of the NHS Ester Moiety

The N-hydroxysuccinimide (NHS) ester portion of the molecule is highly reactive toward primary and secondary amines, making it a valuable tool for conjugating molecules containing these functional groups, such as proteins and peptides. nih.gov

Nucleophilic Acyl Substitution Mechanism with Primary Amines

The reaction of the NHS ester with a primary amine proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com In this reaction, the lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This initial attack results in the formation of a transient tetrahedral intermediate. glenresearch.com Subsequently, this intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a stable amide bond between the two reactant molecules. glenresearch.com This reaction is highly efficient and results in a very stable covalent linkage. glenresearch.com

Kinetic Studies of Amide Bond Formation Rates

The rate of amide bond formation is influenced by several factors, including the basicity of the amine and the reaction conditions. Kinetic studies have been conducted to quantify the rates of aminolysis of NHS esters. For instance, the aminolysis of p-nitrophenyl acetate and various substituted phenyl benzoates in diethyl ether solution follows a rate equation that is first-order with respect to both the ester and the amine, with a second-order term for the amine concentration. However, in acetonitrile, the reaction simplifies to a first-order dependence on both the ester and the amine. rsc.org

A study by Cline and Hanna investigated the kinetics of the aminolysis of the N-hydroxysuccinimide (NHS) ester of p-methoxybenzoic acid in aqueous buffer systems (20% dioxane). The observed rate constants for the reaction with various amines were determined and are presented in the table below. mst.edu

| Amine | pKa | k (M⁻¹s⁻¹) |

|---|---|---|

| Glycine Ethyl Ester | 7.60 | 1.58 |

| Glycinamide | 7.93 | 3.16 |

| β-Alanine Ethyl Ester | 9.00 | 20.0 |

| n-Butylamine | 10.4 | 251 |

| Methylamine | 10.5 | 316 |

Influence of Solvent Systems and Buffer Conditions on Reaction Efficiency

The efficiency of the reaction between an NHS ester and a primary amine is significantly influenced by the solvent system and buffer conditions, particularly pH. The reaction is typically carried out in aqueous buffers at a pH range of 7.2 to 9.0. thermofisher.com The optimal pH for the modification of amino groups with NHS esters in aqueous buffers is generally considered to be between 8.3 and 8.5. lumiprobe.comlumiprobe.com At lower pH values, the primary amine is protonated, rendering it non-nucleophilic and thus unreactive. lumiprobe.com Conversely, at higher pH values, the rate of hydrolysis of the NHS ester increases, which competes with the desired aminolysis reaction. lumiprobe.com

Commonly used buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers. thermofisher.com It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester. stallardediting.com

For NHS esters that are not water-soluble, a water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is required to dissolve the reagent before it is added to the aqueous reaction mixture. glenresearch.comthermofisher.com When using organic solvents, it is important to use anhydrous conditions to minimize hydrolysis of the NHS ester. reddit.com In non-aqueous environments, a tertiary amine base like triethylamine or diisopropylethylamine (DIPEA) is often added to facilitate the acylation of the amine. lumiprobe.com

Competing Hydrolysis Pathways of the NHS Ester

A significant competing reaction to the aminolysis of NHS esters is their hydrolysis, where the ester reacts with water to regenerate the carboxylic acid and release NHS. nih.gov This hydrolysis reaction is also pH-dependent, with the rate increasing at higher pH values. lumiprobe.com The half-life of an NHS ester can be a matter of hours at neutral pH, but this can decrease to minutes at a more alkaline pH. thermofisher.com

Kinetic studies on the hydrolysis of NHS esters have been performed to understand its impact on conjugation efficiency. For example, the second-order rate constant for the base hydrolysis of dithiobis(succinimidyl propionate) (DSP) in a borate buffer at pH 8.50 was determined to be 1.5 ± 0.1 × 10³ M⁻¹s⁻¹. acs.org In the same study, the heterogeneous aminolysis rate constant with ethylamine was found to be significantly lower, at 9.4 ± 2.8 × 10⁻¹ M⁻¹s⁻¹, highlighting the significant competition from hydrolysis. nih.govnih.gov This underscores the importance of optimizing reaction conditions, such as using a high concentration of the amine-containing molecule, to favor aminolysis over hydrolysis. nih.govresearchgate.net

Sulfhydryl-Reactive Chemistry of the Pyridyldithiol Moiety

The 2-pyridyldithio group at the other end of the N-succinimidyl-5-(2-pyridyldithio)valerate molecule provides reactivity towards sulfhydryl (thiol) groups.

Thiol-Disulfide Exchange Reaction Mechanism

The reaction of the pyridyldithiol moiety with a free sulfhydryl group proceeds via a thiol-disulfide exchange mechanism. rsc.orgresearchgate.net This is a nucleophilic substitution reaction where the thiolate anion of the sulfhydryl-containing molecule attacks one of the sulfur atoms of the pyridyl disulfide bond. nih.govresearchgate.net This attack leads to the formation of a new, stable disulfide bond between the two reactant molecules and the release of pyridine-2-thione. researchgate.net This reaction is highly specific for sulfhydryl groups and can occur under mild conditions, including physiological pH. researchgate.net The progress of the reaction can be monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm.

The thiol-disulfide exchange is a reversible process, and the resulting disulfide bond can be cleaved by the addition of a reducing agent such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol. libretexts.org This reversibility can be advantageous in applications where the release of a conjugated molecule is desired.

Role of Thiolate Anion in Nucleophilic Attack

The reaction between the 2-pyridyl disulfide group of SPDV and a thiol-containing molecule proceeds via a thiol-disulfide exchange. The key reactive species in this mechanism is not the protonated thiol (R-SH), but its deprotonated conjugate base, the thiolate anion (R-S⁻). The thiolate anion is a significantly more potent nucleophile than its protonated form. This enhanced nucleophilicity is crucial for the efficient attack on one of the sulfur atoms of the disulfide bond in the pyridyl disulfide moiety. This nucleophilic attack results in the formation of a new, stable disulfide bond between the target molecule and the valerate (B167501) linker, with the concurrent release of pyridine-2-thione.

pH Dependency and Specificity of Thiol-Disulfide Interchange

The thiol-disulfide interchange reaction is highly dependent on the pH of the reaction medium. This dependency is directly linked to the concentration of the reactive thiolate anion, which is governed by the pKa of the thiol group and the Henderson-Hasselbalch equation. For the reaction to proceed efficiently, the pH of the solution must be near or above the pKa of the reacting thiol, ensuring a sufficient concentration of the nucleophilic thiolate. The reaction between pyridyl disulfides and sulfhydryls is typically most efficient in the pH range of 7 to 8. thermofisher.com While the optimal pH for disulfide exchange can be between 4 and 5, alkaline conditions (pH > 8) are often used to ensure the deprotonation of cysteine residues in peptides and proteins. nih.gov

Similarly, the reaction of the NHS ester with primary amines is also pH-dependent. The amino group must be in its unprotonated state to act as a nucleophile. Therefore, these reactions are generally carried out in buffers with a pH range of 7.0 to 8.5. thermofisher.comnih.gov At lower pH values, the amine is protonated and non-reactive, while at pH values significantly above 8.5, the rate of hydrolysis of the NHS ester becomes a competing and efficiency-reducing reaction. interchim.fr

The specificity of the two reactive groups is a cornerstone of this compound's utility. The NHS ester specifically targets primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amino group of lysine (B10760008) residues. thermofisher.com Concurrently and independently, the 2-pyridyl disulfide group reacts selectively with free sulfhydryl groups, most commonly the side chain of cysteine residues. thermofisher.com This high degree of specificity for their respective target functional groups allows for directed and controlled conjugation strategies.

Mechanism of Disulfide Bond Cleavage and Reducibility of Conjugates

The disulfide bond formed through the reaction of the pyridyl disulfide group is cleavable, a feature that is often exploited in drug delivery and protein analysis. The cleavage mechanism involves the reduction of the disulfide bond. This is typically achieved by introducing a reducing agent containing a free thiol. Common laboratory reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). ovigenex.com

In a biological context, the disulfide bond can be cleaved by endogenous reducing agents, most notably glutathione (B108866), which is present in high concentrations within the cytoplasm of cells. The cleavage reaction is a thiol-disulfide exchange where the thiol of the reducing agent attacks the disulfide bond in the conjugate, releasing the previously attached molecule. This redox-responsiveness is a key feature in the design of materials for intracellular drug delivery. rsc.org The release of the byproduct, pyridine-2-thione, during the initial conjugation reaction can be monitored spectrophotometrically by measuring its absorbance at 343 nm, allowing for real-time tracking of the reaction progress. thermofisher.comnih.gov

Orthogonal Reactivity Profile for Sequential Bioconjugation Strategies

A significant advantage of N-succinimidyl-5-(2-pyridyldithio)valerate is its orthogonal reactivity profile. The term "orthogonal" refers to the ability of the two reactive groups—the NHS ester and the pyridyl disulfide—to react with their respective partners (amines and thiols) independently and without interfering with one another. nih.gov This allows for a high degree of control in multi-step or sequential bioconjugation strategies. nih.gov

For instance, a protein containing primary amines can first be reacted with the NHS ester of this compound. thermofisher.com After this initial modification, and removal of any excess reagent, the newly introduced pyridyl disulfide group can then be specifically reacted with a second molecule that contains a free sulfhydryl group. thermofisher.comresearchgate.net This sequential approach is fundamental in creating complex biomolecular constructs, such as antibody-drug conjugates or precisely assembled protein-protein linkages. The distinct reaction conditions, particularly the optimal pH ranges for each group, further enhance the ability to control these conjugation steps sequentially.

Stability of Reactive Groups under Different Storage and Reaction Conditions

The stability of the reactive moieties in this compound is a critical factor for its successful application. As a solid, the compound is typically stored at refrigerator temperatures (2-8°C) to maintain its integrity. pharmaffiliates.com

In solution, the stability of the NHS ester is a primary concern, as it is susceptible to hydrolysis. The rate of this hydrolysis is highly dependent on pH and temperature. At pH 7 and 0°C, the half-life of an NHS ester can be several hours, but this decreases dramatically as the pH and temperature increase. lumiprobe.com For example, at pH 8.6 and 4°C, the half-life can be as short as 10 minutes. lumiprobe.com This necessitates that the NHS ester coupling reactions are performed relatively quickly after the reagent is dissolved and under carefully controlled pH conditions to maximize conjugation efficiency and minimize loss of the reactive group to hydrolysis.

| pH | Temperature (°C) | Half-life |

|---|---|---|

| 7.0 | 0 | 4-5 hours lumiprobe.com |

| 8.0 | Room Temp | 210 minutes researchgate.net |

| 8.5 | Room Temp | 180 minutes researchgate.net |

| 8.6 | 4 | 10 minutes lumiprobe.comthermofisher.com |

| 9.0 | Room Temp | 125 minutes researchgate.net |

The 2-pyridyl disulfide group is generally more stable under typical aqueous buffer conditions used for conjugation compared to the NHS ester. It remains largely intact during free radical polymerizations and is stable enough for subsequent reactions with thiols. researchgate.net However, it is important to avoid the presence of extraneous reducing agents in the reaction buffer until cleavage is desired, as this would lead to the premature reduction of the disulfide bond. For long-term storage, solutions should be prepared fresh and, if necessary, stored as aliquots at -20°C for up to one month.

Advanced Applications in Bioconjugation and Molecular Engineering Research

Protein Conjugation and Crosslinking Studies

The ability to link proteins to other molecules or to each other with precision is fundamental to understanding their function and to creating novel biomaterials and therapeutics. N-succinimidyl-5-(2-pyridyldithio)valerate facilitates such conjugations with the added advantage of the resulting disulfide linkage being cleavable under reducing conditions.

Strategies for Reversible Protein-Protein Conjugation

Reversible protein-protein conjugation is a powerful technique for studying protein interactions and for applications where the release of a conjugated protein is desired. N-succinimidyl-5-(2-pyridyldithio)valerate enables the formation of disulfide-linked protein-protein conjugates that can be readily cleaved. medchemexpress.comyoutube.com

The general strategy involves a two-step process. First, one protein is modified with the crosslinker. The NHS ester of N-succinimidyl-5-(2-pyridyldithio)valerate reacts with primary amines on the protein surface, introducing a pyridyldithio group. This reaction is typically carried out in a buffer at a pH of 7-8. thermofisher.com The second step involves the reaction of this modified protein with a second protein that possesses a free sulfhydryl group. The pyridyldithio group on the first protein reacts with the sulfhydryl group on the second protein via a thiol-disulfide exchange reaction, forming a new disulfide bond that links the two proteins and releasing pyridine-2-thione. thermofisher.com

The reversibility of this conjugation is a key feature. The disulfide bridge connecting the two proteins can be easily cleaved by the addition of a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which reduces the disulfide bond and separates the two protein components. thermofisher.combroadpharm.com This controlled release is advantageous in various research and therapeutic contexts.

| Step | Description | Reagents |

| 1. Modification of Protein A | The NHS ester of N-succinimidyl-5-(2-pyridyldithio)valerate reacts with primary amines on Protein A. | Protein A, N-succinimidyl-5-(2-pyridyldithio)valerate, Buffer (pH 7-8) |

| 2. Conjugation with Protein B | The pyridyldithio-activated Protein A reacts with a free sulfhydryl group on Protein B. | Pyridyldithio-activated Protein A, Protein B (with free -SH), Buffer (pH 7-8) |

| 3. Cleavage (Reversal) | The disulfide bond linking the proteins is reduced. | Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) |

Site-Specific Thiolation of Proteins for Subsequent Functionalization

For proteins that lack accessible native sulfhydryl groups, N-succinimidyl-5-(2-pyridyldithio)valerate provides a method for introducing them in a process known as thiolation. medchemexpress.comyoutube.comsigmaaldrich.com This is a two-step procedure that allows for the subsequent site-specific conjugation of other molecules.

Initially, the protein is treated with N-succinimidyl-5-(2-pyridyldithio)valerate, which reacts with lysine (B10760008) residues to introduce pyridyldithio groups. These groups effectively serve as protected thiols. In the second step, the pyridyldithio groups are reduced with a reducing agent like DTT, which cleaves the disulfide bond and leaves a free sulfhydryl group on the protein. medchemexpress.comyoutube.comsigmaaldrich.com This newly introduced thiol can then be used for site-specific conjugation with other molecules containing thiol-reactive groups, such as maleimides. This method allows for a degree of control over the location of the introduced thiol by targeting the available lysine residues.

Methodologies for Creating Intramolecular and Intermolecular Protein Crosslinks

N-succinimidyl-5-(2-pyridyldithio)valerate can be utilized to create both intramolecular (within the same protein) and intermolecular (between different protein molecules) crosslinks. The formation of these crosslinks can provide valuable information about protein structure and interactions. nih.govthermofisher.com

To generate intermolecular crosslinks between two different proteins, one protein is first modified with the crosslinker to introduce pyridyldithio groups. This activated protein is then reacted with a second protein containing free sulfhydryl groups, resulting in a disulfide-linked heterodimer. thermofisher.com If neither protein has a free sulfhydryl, both can be modified with the crosslinker, and then one is treated with a reducing agent to expose a thiol group before being mixed with the other pyridyldithio-activated protein. thermofisher.com

For intramolecular crosslinking, a protein containing both primary amines and a suitably positioned cysteine residue can be treated with N-succinimidyl-5-(2-pyridyldithio)valerate. The NHS ester will react with a lysine, and if a cysteine is in close proximity, the pyridyldithio group can react with its sulfhydryl group to form an intramolecular disulfide bridge. The length of the spacer arm of the crosslinker is a critical factor in determining the feasibility of intramolecular crosslinking. The study of such crosslinks can help elucidate the three-dimensional structure of proteins. nih.gov

Development of Antibody-Drug Conjugates (ADCs) and Related Biologics

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug. The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, efficacy, and safety.

Utilizing N-Succinimidyl-5-(2-Pyridyldithio)valerate as a Cleavable Linker in ADC Constructs

N-succinimidyl-5-(2-pyridyldithio)valerate and similar pyridyldithio-containing reagents are used to create cleavable linkers in ADCs. adcreview.comnjbio.com The disulfide bond formed by this type of linker is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the target cell.

In the construction of an ADC, the N-succinimidyl-5-(2-pyridyldithio)valerate linker is first reacted with the cytotoxic drug, which often possesses a reactive amine or hydroxyl group that can be derivatized to an amine. This creates a drug-linker conjugate. Subsequently, this conjugate, now bearing a pyridyldithio group, is reacted with the monoclonal antibody. The pyridyldithio group of the drug-linker complex reacts with sulfhydryl groups on the antibody, which are typically generated by the reduction of interchain disulfide bonds, to form the final ADC. The resulting disulfide linkage connects the drug to the antibody.

| Component | Function in ADC |

| Antibody | Targets a specific antigen on cancer cells. |

| Cytotoxic Drug | Kills the target cancer cell. |

| N-succinimidyl-5-(2-pyridyldithio)valerate Linker | Covalently connects the antibody and drug, with a cleavable disulfide bond. |

Investigating Drug Release Mechanisms from Cleavable Disulfide Linkers within Cellular Compartments

The efficacy of an ADC with a disulfide linker is highly dependent on the efficient release of the cytotoxic drug inside the target cancer cell. nih.gov After the ADC binds to its target antigen on the cell surface, it is internalized, often into endosomes and then lysosomes. creative-biolabs.comcreativebiolabs.net

The primary mechanism for the cleavage of the disulfide linker is the high concentration of reducing agents, particularly glutathione (B108866) (GSH), within the cytoplasm of the cell. creative-biolabs.comcreativebiolabs.net The intracellular concentration of GSH is significantly higher than in the bloodstream, providing a selective environment for disulfide bond reduction. This reduction cleaves the disulfide bond, releasing the cytotoxic drug from the antibody. The liberated drug can then exert its cell-killing effect.

Rational Design of Linker-Payload Conjugation Efficiency

The efficiency of conjugating a payload, such as a therapeutic agent or a signaling molecule, to a biomolecule is critically dependent on the linker's properties. The rational design of this linkage, particularly with reagents like SPDV, is paramount for creating stable and effective bioconjugates, especially in the context of antibody-drug conjugates (ADCs).

Key parameters in the rational design of linker-payload conjugation using this compound and similar linkers include the conjugation site on the biomolecule, the length of the linker, and the presence of steric hindrance around the linkage. nih.govresearchgate.net A shorter linker can enhance the stability of the ADC by keeping the payload within the protective steric shield of the antibody. nih.gov Conversely, steric hindrance introduced near the cleavage site of the linker can modulate the stability of the conjugate. nih.gov

Research has shown that the stability of the linker-payload connection is vital. For instance, in ADCs with maleimide-based linkers, there can be a discrepancy between the measured loss of the drug-to-antibody ratio (DAR) and the concentration of the free payload in plasma. This has been attributed to the transfer of the linker-payload to other proteins in the plasma, such as albumin, forming long-lasting adducts. nih.govresearchgate.net While this compound utilizes a different chemistry, understanding these potential in vivo interactions is crucial for the rational design of any linker system.

The table below summarizes key considerations in the rational design of linker-payload conjugation.

| Design Parameter | Influence on Conjugate Properties | Research Findings |

| Linker Length | Affects stability and steric accessibility of the payload. | Shorter linkers can increase ADC stability by positioning the payload within the antibody's steric shield. nih.gov |

| Steric Hindrance | Modulates conjugate stability and payload release kinetics. | Steric hindrance near the cleavage site is a critical factor for optimizing stability. nih.gov |

| Payload Release | Determines the bioavailability of the active molecule at the target site. | Efficient and selective payload release is essential for therapeutic efficacy. nih.gov |

| In Vivo Stability | Impacts off-target toxicity and overall therapeutic window. | Linker-payloads can potentially transfer to other plasma proteins, affecting their intended function. nih.govresearchgate.net |

Functionalization of Nanomaterials for Biomedical Research

This compound is extensively utilized to modify the surfaces of various nanomaterials, rendering them suitable for a wide range of biomedical applications, from targeted drug delivery to advanced imaging.

Surface Modification of Metallic Nanoparticles (e.g., Gold Nanoparticles)

Gold nanoparticles (AuNPs) are widely explored for biomedical applications due to their unique optical properties and biocompatibility. Surface functionalization is key to their utility. This compound can be employed to attach biomolecules to the surface of AuNPs. The NHS ester group of this compound reacts with amine groups that can be introduced onto the gold surface, while the pyridyldithio group can then react with thiol-containing molecules, such as peptides or antibodies, to facilitate targeted delivery.

Covalent Grafting onto Polymeric Nanoparticles for Controlled Delivery Systems

Polymeric nanoparticles are versatile platforms for controlled drug delivery. This compound can be used to covalently graft targeting ligands or other functional molecules onto the surface of pre-formed polymeric nanoparticles. This is typically achieved by ensuring the polymer possesses reactive amine groups that can couple with the NHS ester of this compound. The subsequent reaction of the pyridyldithio group with a thiolated payload or targeting moiety completes the functionalization, enabling the development of sophisticated and targeted drug delivery systems.

Integration into Quantum Dots (QDs) for Advanced Imaging Probes

Quantum dots (QDs) are semiconductor nanocrystals with exceptional photophysical properties, making them ideal for advanced bioimaging. To be effective in biological systems, their surfaces must be modified to ensure aqueous solubility and to allow for conjugation with biomolecules. Heterobifunctional crosslinkers like N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP), a close analog of this compound, are used for this purpose. These linkers enable the attachment of targeting ligands, such as antibodies or peptides, to the QD surface, facilitating their use as highly specific and stable fluorescent probes for cellular and in vivo imaging.

Engineering of Self-Assembling Nanostructures and Nanoconjugates

The principles of self-assembly are being harnessed to create novel nanostructures for therapeutic and diagnostic applications. This compound can be a valuable tool in this field by mediating the controlled assembly of different molecular components. For instance, by modifying specific building blocks with complementary reactive groups using this compound, it is possible to direct their self-assembly into predefined nanostructures. This approach allows for the precise positioning of different functionalities within the final nanoconjugate.

Nucleic Acid Chemistry and Oligonucleotide Conjugation

The conjugation of oligonucleotides to other molecules is essential for various applications, including therapeutic antisense oligonucleotides, gene delivery systems, and diagnostic probes. This compound and related compounds provide a convenient method for achieving such conjugations.

Thiol-amine heterobifunctional crosslinkers are commonly used to attach molecules to oligonucleotides that have been synthesized with a 5'-amino linker. The NHS ester of the crosslinker reacts with the primary amine on the oligonucleotide, introducing a thiol-reactive group. This allows for the subsequent conjugation of thiol-containing molecules, such as peptides or proteins, through a disulfide bond. This strategy is particularly useful for creating peptide-oligonucleotide conjugates, where a cysteine residue in the peptide serves as the thiol handle.

Labeling of Amine-Modified Oligonucleotides with Fluorescent Tags and Probes

The site-specific labeling of oligonucleotides with fluorescent tags and probes is a fundamental technique in molecular biology, with applications ranging from DNA sequencing and genetic analysis to in situ hybridization. Amine-modified oligonucleotides, which contain a primary amine group typically at the 5' or 3' terminus, serve as a versatile handle for the attachment of various reporter molecules. The NHS ester of SPDP provides a highly efficient means of coupling fluorescent dyes that possess a compatible reactive group.

The general strategy involves the reaction of the amine-modified oligonucleotide with an excess of the NHS ester of a fluorescent dye in a slightly basic buffer (pH 7-9). glenresearch.com This condition facilitates the nucleophilic attack of the deprotonated primary amine on the NHS ester, forming a stable amide bond. stratech.co.uk Succinimidyl esters are preferred for amine modifications due to the high stability of the resulting amide bonds. stratech.co.uk Following the conjugation reaction, the excess, unreacted fluorescent dye is typically removed through purification methods such as gel filtration, ethanol precipitation, or high-performance liquid chromatography (HPLC). glenresearch.comthermofisher.com

A variety of fluorescent dyes are commercially available as NHS esters, covering the entire visible spectrum and extending into the near-infrared. idtdna.com This allows researchers to select the appropriate fluorophore based on the specific requirements of their experiment, such as the excitation and emission wavelengths compatible with available instrumentation. Fluorescein derivatives, such as 6-FAM, are among the most commonly used fluorescent dyes for labeling oligonucleotides. idtdna.com

Table 1: Examples of Fluorescent Dye Labeling of Amine-Modified Oligonucleotides

| Fluorescent Dye (NHS Ester) | Excitation Max (nm) | Emission Max (nm) | Typical Reaction Buffer | Typical Reaction Time | Reference |

| 6-FAM (Fluorescein) | 494 | 520 | 0.1 M Sodium Bicarbonate, pH 8.5-9.0 | 2-16 hours | glenresearch.comidtdna.com |

| Tetramethylrhodamine (TMR) | 550 | 575 | 0.1 M Sodium Tetraborate, pH 8.5 | 1 hour | thermofisher.com |

| Cyanine 3 (Cy3™) | 550 | 570 | 0.1 M Sodium Bicarbonate, pH 8.5 | 2 hours | mdpi.com |

| Cyanine 5 (Cy5™) | 649 | 670 | 0.1 M Sodium Bicarbonate, pH 8.5 | 2 hours | mdpi.com |

| IRDye® 800CW | 774 | 789 | 0.1 M Sodium Bicarbonate, pH 8.5 | 2 hours | idtdna.com |

The efficiency of the labeling reaction can be influenced by several factors, including the concentration of the reactants, the pH of the reaction buffer, and the reaction time. glenresearch.com Quantification of the labeled oligonucleotide and the determination of labeling efficiency can be achieved through various methods, including UV-Vis spectrophotometry, by measuring the absorbance of the oligonucleotide and the dye, and fluorescence spectroscopy. nih.govresearchgate.net

Construction of Nucleic Acid-Protein Conjugates for Molecular Interaction Studies

The covalent conjugation of nucleic acids to proteins creates powerful chimeric molecules that combine the programmable recognition properties of oligonucleotides with the diverse functional capabilities of proteins. mdpi.com These conjugates are invaluable tools for investigating a wide range of molecular interactions, including protein-DNA binding, enzyme kinetics, and the assembly of supramolecular structures. N-succinimidyl-5-(2-pyridyldithio)valerate is a key reagent in the synthesis of these conjugates, facilitating a controlled, heterobifunctional crosslinking strategy. axispharm.comthermofisher.com

The construction of a nucleic acid-protein conjugate using SPDP typically involves a two-step process. First, the protein, which contains accessible primary amine groups (e.g., on lysine residues), is reacted with SPDP. The NHS ester end of SPDP forms a stable amide bond with the protein. thermofisher.com The extent of modification can be controlled by adjusting the molar ratio of SPDP to the protein. After removing the excess SPDP, the pyridyldithiol-activated protein is then reacted with a thiol-modified oligonucleotide. The 2-pyridyldithio group reacts with the sulfhydryl group of the oligonucleotide to form a disulfide bond, completing the conjugation. thermofisher.com The release of pyridine-2-thione during this step can be monitored spectrophotometrically at 343 nm to quantify the extent of the reaction. axispharm.com

This method allows for the creation of conjugates with a defined stoichiometry, which is crucial for quantitative molecular interaction studies. rsc.org The resulting disulfide linkage is also cleavable by reducing agents such as dithiothreitol (DTT), which can be advantageous for certain applications where the release of the oligonucleotide or protein is desired. axispharm.com

Table 2: Research Findings on the Construction of Nucleic Acid-Protein Conjugates

| Protein | Nucleic Acid | Crosslinker | Molar Ratio (Protein:Linker:NA) | Conjugation Yield | Application | Reference |

| Green Fluorescent Protein (GFP) | 23-mer DNA | Copper-catalyzed azide-alkyne cycloaddition | 6:1 (Protein:DNA) | ~70% | Study of DNA replication blockage | nih.gov |

| α-thrombin | Thrombin Binding Aptamer (TBA) | NHS-ester linker | 1:1:1 | ~40% | Affinity-based conjugation | rsc.org |

| Protein G | 30-mer ssDNA | Amine-to-thiol crosslinking kit | Not specified | Not specified | Model substrates for DNA-protein crosslink repair | nih.gov |

| AlkB protein | 18-mer DNA | Reductive amination | 5:1 (Protein:DNA) | Increased with excess protein | Mimicking DNA-protein crosslinks | nih.gov |

These nucleic acid-protein conjugates have been instrumental in a variety of molecular interaction studies. For instance, they have been used to investigate the effects of bulky DNA adducts on the process of DNA replication by DNA polymerases. nih.gov By positioning a protein at a specific site on a DNA template, researchers can study how such an obstacle impacts polymerase activity. Furthermore, these conjugates are employed in proximity ligation assays to detect and quantify proteins and their interactions with high sensitivity and specificity. The oligonucleotide component serves as a reporter that can be amplified and detected, providing a quantitative measure of the molecular interaction.

Comparative Analysis and Future Directions in Linker Chemistry

Evaluation of N-Succinimidyl-5-(2-Pyridyldithio)valerate versus Analogs

The performance of a linker in a bioconjugate is dictated by its chemical properties. This subsection evaluates N-succinimidyl-5-(2-pyridyldithio)valerate in comparison to its shorter-chain analog, N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP), and discusses the broader implications of linker design on stability and release kinetics.

N-succinimidyl-5-(2-pyridyldithio)valerate is a longer-chain analog of the widely used crosslinker N-succinimidyl-3-(2-pyridyldithio)propionate (SPDP). Both are heterobifunctional crosslinkers, featuring an N-hydroxysuccinimide (NHS) ester for reaction with primary amines and a 2-pyridyldithio group for reaction with sulfhydryl groups. thermofisher.com The primary distinction between these two molecules lies in the length of the spacer arm that connects these two reactive moieties.

The choice between N-succinimidyl-5-(2-pyridyldithio)valerate and SPDP often depends on the specific application and the steric requirements of the molecules being conjugated. The longer spacer arm of the valerate (B167501) derivative can be advantageous in situations where steric hindrance might otherwise impede the conjugation reaction or the biological activity of the conjugated molecules. For instance, when conjugating a bulky protein to a smaller molecule or another protein, a longer linker can provide the necessary flexibility and distance to ensure that both components maintain their native conformations and functions.

Conversely, the shorter spacer arm of SPDP may be preferred when a more rigid and defined distance between the conjugated molecules is desired. Research comparing hormonotoxins prepared with SPDP and a long-chain SPDP analog found that the cytotoxicity of the resulting conjugates was comparable, suggesting that for some applications, the increased spacer length may not significantly impact the biological activity. tandfonline.com However, it is often recommended to empirically test linkers with different spacer arm lengths to determine the optimal choice for a specific application, as steric hindrances can be a significant factor. proteochem.com

| Feature | N-succinimidyl-5-(2-pyridyldithio)valerate | N-Succinimidyl-3-(2-pyridyldithio)propionate (SPDP) |

|---|---|---|

| Alternative Names | SPDV | SPDP |

| Reactive Groups | NHS ester, 2-pyridyldithio | NHS ester, 2-pyridyldithio |

| Spacer Arm Length | Longer | Shorter (6.8 Å) |

| Primary Application | Heterobifunctional crosslinking of amine- and sulfhydryl-containing molecules | |

| Key Advantage of Longer Chain | May reduce steric hindrance, provides greater flexibility | Provides a more rigid and defined distance |

The length of the linker's spacer arm is a critical parameter that can significantly influence both the efficiency of the conjugation reaction and the steric accessibility of the resulting conjugate. nih.gov A longer spacer arm, such as that in N-succinimidyl-5-(2-pyridyldithio)valerate, can mitigate steric hindrance between the molecules being conjugated, potentially leading to higher conjugation yields. mdpi.com This is particularly relevant when dealing with large biomolecules like antibodies, where the accessibility of reactive sites can be limited.

Studies have shown that linker length can affect the pharmacokinetic properties and efficacy of antibody-drug conjugates (ADCs). nih.gov While excessively long linkers can sometimes lead to decreased efficacy, an optimal linker length can improve the therapeutic index by balancing stability in circulation with efficient payload release at the target site. nih.gov The increased flexibility afforded by a longer spacer can also be beneficial for the biological function of the conjugate, allowing for better interaction with target receptors or enzymes. proteochem.com However, it is also important to consider that longer linkers might increase the potential for non-specific interactions. mdpi.com

The impact of steric hindrance is a key consideration in linker design. axispharm.com Chemical modifications that introduce steric hindrance near the cleavage site of a linker can enhance the stability of an ADC in circulation. nih.gov Conversely, too much steric hindrance can impede the release of the payload at the target site. nih.gov Therefore, the optimal spacer arm length represents a balance between overcoming steric barriers to conjugation and maintaining the desired stability and release kinetics.

Linkers used in bioconjugation can be broadly categorized as cleavable or non-cleavable, each with distinct advantages and disadvantages regarding stability and payload release. N-succinimidyl-5-(2-pyridyldithio)valerate contains a disulfide bond, which is a cleavable linkage.

Cleavable Linkers: Disulfide linkers, like the one in N-succinimidyl-5-(2-pyridyldithio)valerate, are designed to be stable in the bloodstream but are cleaved in the reducing environment inside a cell, such as the high concentration of glutathione (B108866) in the cytoplasm. creativebiolabs.net This allows for targeted release of a payload once the conjugate has been internalized by the target cell. creativebiolabs.net Other types of cleavable linkers include acid-labile linkers (e.g., hydrazones) that are cleaved in the acidic environment of endosomes and lysosomes, and enzyme-sensitive linkers (e.g., peptide linkers) that are cleaved by specific proteases that are often overexpressed in tumor cells. researchgate.net Disulfide linkers generally exhibit greater serum stability compared to early acid-labile linkers. creativebiolabs.net

Non-cleavable Linkers: In contrast, non-cleavable linkers, such as thioether linkers, result in the release of the payload only after the complete lysosomal degradation of the antibody carrier. mdpi.com This generally leads to higher stability in circulation and potentially lower off-target toxicity. researchgate.net However, the payload is released with the linker and a residual amino acid attached, which may affect its activity. Furthermore, non-cleavable linkers may have a reduced "bystander effect," where the released payload kills neighboring antigen-negative tumor cells. creativebiolabs.net

The choice between a cleavable and non-cleavable linker depends on the specific therapeutic strategy. Cleavable linkers like N-succinimidyl-5-(2-pyridyldithio)valerate offer the advantage of releasing the unmodified payload inside the target cell, which can then diffuse out and exert a bystander effect. The stability and release kinetics of disulfide linkers can be fine-tuned by modifying the steric hindrance around the disulfide bond. axispharm.com

| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |

|---|---|---|---|

| Disulfide (e.g., N-succinimidyl-5-(2-pyridyldithio)valerate) | Reduction in high glutathione concentrations (intracellular) | Good serum stability; targeted intracellular release; potential for bystander effect | Potential for premature cleavage by circulating thiols |

| Acid-Labile (e.g., Hydrazone) | Low pH in endosomes/lysosomes | Targeted release in acidic intracellular compartments | Can have lower serum stability compared to other cleavable linkers |

| Enzyme-Sensitive (e.g., Peptide) | Cleavage by specific proteases (e.g., cathepsins) | High specificity for target cell environment | Dependent on the presence and activity of specific enzymes |

| Non-cleavable (e.g., Thioether) | Lysosomal degradation of the antibody | High serum stability; lower off-target toxicity | Payload released with linker fragment; reduced bystander effect |

Advanced Spectroscopic and Chromatographic Methods for Conjugate Characterization

The characterization of bioconjugates is a complex analytical challenge due to their inherent heterogeneity. adcreview.com A variety of advanced spectroscopic and chromatographic techniques are employed to thoroughly assess critical quality attributes such as the drug-to-antibody ratio (DAR), conjugation site, and the presence of aggregates or fragments. nih.govresearchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for the detailed characterization of antibody-drug conjugates (ADCs). nih.gov Intact mass analysis can determine the molecular weight of the conjugate and provide information on the DAR distribution. researchgate.net Peptide mapping, following enzymatic digestion of the conjugate, can identify the specific amino acid residues that have been modified. researchgate.net More advanced MS techniques, such as native mass spectrometry, can provide insights into the higher-order structure of the ADC. nih.gov

Chromatographic Techniques:

Size-Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size and is effective for detecting and quantifying aggregates and fragments in a conjugate preparation. chromatographyonline.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is another powerful technique for separating different conjugate species and can be used to assess the stability of the linker-payload and monitor its release profile.

Spectroscopic Methods:

UV-Vis Spectroscopy: This technique can be used to determine the DAR by measuring the absorbance at wavelengths specific to the antibody and the payload.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary and tertiary structure of the protein component of the conjugate, ensuring that the conjugation process has not led to significant conformational changes that could impact its function.

The combination of these orthogonal analytical methods is crucial for the comprehensive characterization of bioconjugates and to ensure their quality, consistency, and safety. nih.gov

Computational Modeling and Simulation of Compound Reactivity and Conjugate Conformation

Computational modeling and simulation are becoming increasingly valuable tools in the design and understanding of bioconjugates. springernature.com Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of both the linker and the entire conjugate, helping to predict how the linker will affect the structure and function of the protein. nih.gov

These computational approaches can be used to:

Predict Reactivity: Model the reactivity of the functional groups on the linker with specific amino acid residues on the protein, helping to predict the likely sites of conjugation. nih.gov

Assess Conformational Changes: Simulate the conformational changes that may occur in the protein upon conjugation, which can help to identify potential issues with loss of biological activity.

Guide Linker Design: By simulating the behavior of different linker designs, computational models can help to guide the selection of the optimal linker for a particular application, potentially reducing the need for extensive experimental screening. springernature.com

While experimental validation remains essential, computational modeling provides a powerful in silico approach to rationalize and accelerate the development of novel and improved bioconjugates.

Emerging Applications in Proteomics and Systems Biology Research

Heterobifunctional crosslinkers like N-succinimidyl-5-(2-pyridyldithio)valerate are finding increasing use in the fields of proteomics and systems biology. creative-proteomics.com These reagents are valuable tools for studying protein-protein interactions, mapping protein complexes, and identifying the components of cellular signaling pathways. researchgate.netrsc.org

Protein-Protein Interaction Studies: By covalently linking interacting proteins, crosslinkers can "capture" transient or weak interactions that might otherwise be difficult to detect. creative-proteomics.com The use of cleavable crosslinkers, such as those containing a disulfide bond, allows for the subsequent separation and identification of the crosslinked proteins by mass spectrometry. nih.govacs.org

Structural Proteomics: The distance constraints provided by crosslinking can be used in conjunction with computational modeling to generate low-resolution three-dimensional structures of proteins and protein complexes. tandfonline.com The length of the crosslinker's spacer arm provides information about the proximity of the linked amino acid residues. creative-proteomics.com

Systems Biology: In systems biology, crosslinking can be applied to whole cells or cell lysates to obtain a global snapshot of protein interaction networks under specific conditions. acs.org This approach, often referred to as cross-linking mass spectrometry (XL-MS), is a powerful method for understanding the dynamic organization of the proteome. researchgate.net The development of new crosslinkers with different reactive groups and cleavable moieties continues to expand the capabilities of this technique. nih.govacs.org

Innovations in Synthesis and Application Protocols for Enhanced Research Utility

Recent research has emphasized the development of novel synthetic routes and the optimization of existing protocols to improve the yield, purity, and stability of this compound and related linkers. While specific proprietary details of industrial-scale synthesis are often not disclosed, academic and patent literature points towards advancements in purification techniques and the use of more efficient coupling reagents to drive the synthesis towards higher purity and yield.

A significant area of innovation lies in the application protocols for this compound, particularly in the context of creating well-defined bioconjugates with a specific drug-to-antibody ratio (DAR). Site-specific conjugation has emerged as a key strategy to produce homogeneous ADCs with improved therapeutic indices. This approach moves away from random conjugation to lysine (B10760008) residues, which can result in a heterogeneous mixture of conjugates with varying efficacy and pharmacokinetic profiles.

Innovations in application protocols often involve the use of engineered antibodies or proteins that incorporate specific sites for conjugation. For instance, the introduction of cysteine residues at specific locations on an antibody allows for a controlled reaction with the pyridyldithio group of this compound. This results in a conjugate with a precisely controlled number of attached molecules at a defined position.

Furthermore, advancements in analytical techniques have been instrumental in refining application protocols. Methods such as hydrophobic interaction chromatography (HIC) and mass spectrometry are now routinely used to characterize the resulting conjugates, providing detailed information on the DAR and the location of the conjugated molecules. This analytical feedback is crucial for optimizing reaction conditions, such as the molar ratio of linker to protein, reaction time, and pH, to achieve the desired product with high efficiency and reproducibility.

The table below summarizes key parameters that are often optimized in modern application protocols for this compound to enhance conjugation efficiency and product quality.

| Parameter | Conventional Protocol | Innovative Protocol | Rationale for Innovation |

| Antibody Substrate | Wild-type antibody with native lysines | Antibody with engineered cysteine residues | Enables site-specific conjugation for a homogeneous product with a defined DAR. |

| Linker-to-Antibody Ratio | High molar excess | Optimized, near-stoichiometric ratio | Minimizes unreacted linker and reduces the formation of undesirable high-DAR species. |

| Reaction pH | 7.0-8.0 for NHS ester reaction | Fine-tuned pH for optimal reactivity and stability | Balances the rate of amine acylation with the hydrolysis of the NHS ester to maximize efficiency. |

| Post-conjugation Purification | Standard dialysis or size-exclusion chromatography | Advanced techniques like HIC or affinity chromatography | Provides higher resolution separation of conjugated species, allowing for the isolation of specific DAR species. |

| Product Characterization | SDS-PAGE and UV-Vis spectroscopy | Mass spectrometry and HIC | Offers detailed molecular-level information on the conjugate, including precise mass and DAR distribution. |

These innovations in both the synthesis and, more prominently, the application of this compound are pivotal in advancing its utility in research. By enabling the creation of more defined and characterizable bioconjugates, these advancements contribute to the development of more effective and safer targeted therapies and diagnostic agents.

Conclusion

Summary of Key Research Contributions of N-Succinimidyl-5-(2-Pyridyldithio)valerate

N-Succinimidyl-5-(2-pyridyldithio)valerate (SPDV) has established its role in the field of bioconjugation primarily as a critical tool for the development of Antibody-Drug Conjugates (ADCs). medchemexpress.com Its principal contribution lies in its function as a heterobifunctional, cleavable linker, designed to connect a monoclonal antibody to a potent cytotoxic payload. medchemexpress.commedchemexpress.com The key research contributions of this compound are centered on its specific chemical architecture which enables the targeted delivery and controlled release of therapeutic agents.

The fundamental design of this compound features two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a 2-pyridyldithio group. The NHS ester facilitates covalent attachment to primary amine groups, such as the lysine (B10760008) residues on the surface of an antibody. The 2-pyridyldithio group, in turn, reacts with sulfhydryl (thiol) groups to form a disulfide bond. This dual reactivity allows for a structured approach to conjugating distinct molecular entities.

A pivotal contribution of this compound and related pyridyldithio linkers is the incorporation of a cleavable disulfide bond into the ADC structure. adcreview.com This disulfide linkage is engineered to be relatively stable within the systemic circulation, preventing the premature release of the toxic payload and thereby minimizing off-target toxicity. adcreview.comnih.gov However, upon internalization of the ADC into a target cancer cell, the disulfide bond is readily cleaved in the highly reductive intracellular environment, where concentrations of glutathione (B108866) are significantly elevated compared to the bloodstream. medchemexpress.comnih.gov This targeted release mechanism is a cornerstone of the ADC therapeutic strategy, ensuring that the cytotoxic agent is liberated at the site of action.

| Feature of this compound | Research Contribution | Scientific Principle |

| Heterobifunctionality | Enables directed, covalent linkage between two different molecules (e.g., antibody and drug). | NHS ester reacts with amines (-NH2); Pyridyldithio group reacts with thiols (-SH). |

| Disulfide Bond | Introduces a cleavable linkage for controlled drug release. adcreview.com | The S-S bond is stable in circulation but is rapidly reduced by intracellular glutathione. nih.gov |

| Targeted Release | Facilitates the liberation of the cytotoxic payload inside the target tumor cell. | Exploits the difference in reductive potential between the extracellular and intracellular environments. |

| Valerate (B167501) Spacer | Provides a specific length and flexibility to the linker-drug construct. | The linker's physical properties influence the ADC's stability, solubility, and efficacy. axispharm.com |

Outlook on Unexplored Research Avenues and Potential Methodological Advancements

While N-succinimidyl-5-(2-pyridyldithio)valerate has proven valuable, significant opportunities remain for further research and methodological innovation. The future of this compound and similar linkers will likely be shaped by broader trends in bioconjugation, including the pursuit of greater homogeneity, enhanced therapeutic efficacy, and novel applications beyond conventional cancer therapy.

Unexplored Research Avenues:

Novel Conjugate Architectures: Research could expand beyond the traditional antibody-small molecule drug paradigm. This compound could be employed to conjugate antibodies to other therapeutic modalities such as oligonucleotides, peptides, or immune-stimulating agents. Furthermore, its application could be explored in constructing targeted nanoparticles or polymer-drug conjugates for drug delivery. nih.gov

Modulating the Tumor Microenvironment: An emerging area for cleavable linkers is in the design of non-internalizing ADCs. proteogenix.science These constructs could use this compound to release a payload into the tumor microenvironment, targeting stromal cells or modulating extracellular signaling pathways, rather than requiring internalization to act.

Systematic Linker-Payload Optimization: There is a need for systematic studies that directly compare how the valerate linker of this compound performs against other linker lengths (e.g., propionate (B1217596) in SPDP, butyrate (B1204436) in SPDB) when paired with a diverse range of payloads. Such studies could elucidate how linker length specifically impacts the stability, solubility, and activity of ADCs carrying highly hydrophobic or sterically demanding drugs.

Potential Methodological Advancements:

Site-Specific Conjugation: A major advancement in the ADC field is the shift from random conjugation to site-specific methods to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR). acs.orgnih.gov Future methodologies should focus on integrating this compound with site-specific technologies, such as conjugating it to antibodies with engineered cysteine residues (e.g., THIOMABs) or those incorporating unnatural amino acids. acs.org This would yield precisely defined therapeutic molecules with improved safety and manufacturing consistency. nih.govnih.gov

Enhanced Linker Technologies: The core this compound structure could be modified to improve the physicochemical properties of ADCs. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) chains, into the valerate backbone could enhance the solubility and pharmacokinetics of ADCs made with hydrophobic payloads. nih.govyoutube.com

Orthogonal and Dual-Drug Conjugation: Methodological advancements could enable the use of this compound in concert with other orthogonal bioconjugation chemistries. This would allow for the creation of multi-functional conjugates, such as ADCs carrying two different payloads (a "dual-drug" ADC) to overcome tumor resistance, or conjugates that include both a therapeutic agent and an imaging molecule for theranostic applications.

| Future Direction | Specific Goal | Potential Impact |

| New Applications | Create antibody-oligonucleotide conjugates or targeted nanoparticles. nih.gov | Expand therapeutic possibilities beyond small molecule cytotoxins. |

| Site-Specific Methods | Combine this compound with engineered antibodies for precise drug placement. acs.org | Produce homogeneous ADCs with improved therapeutic index and simpler manufacturing. nih.gov |

| Linker Modification | Develop derivatives of this compound with enhanced hydrophilicity. youtube.com | Improve solubility and pharmacokinetic profiles of ADCs with challenging payloads. |

| Complex Conjugates | Develop methods for creating dual-drug or theranostic ADCs. | Overcome drug resistance and enable simultaneous diagnosis and therapy. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.